molecular formula C16H11Cl2NO3 B12088017 2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12088017
M. Wt: 336.2 g/mol
InChI Key: GTIAAPJHNJSATQ-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one: is a chemical compound with the following properties:

    Chemical Formula: C16H10Cl2N2O2\text{C}_{16}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2C16​H10​Cl2​N2​O2​

    Molecular Weight: 344.17 g/mol

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Nitration: Nitration of 2,5-dichloronitrobenzene yields the corresponding 2,5-dichloro-4-nitroaniline.

    Cyclization: The 2,5-dichloro-4-nitroaniline undergoes cyclization to form the dihydronaphthalenone ring system.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps.

Chemical Reactions Analysis

Reactions::

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

    Oxidation: Oxidation of the dihydronaphthalenone ring system can lead to various functional groups.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (catalytic reduction), metal hydrides (e.g., LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄).

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃).

Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include substituted naphthalenes and related derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Studying its potential pharmacological properties.

    Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other naphthalenones and nitro-substituted aromatics.

Properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

2-(2,5-dichloro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H11Cl2NO3/c17-13-8-15(19(21)22)14(18)7-12(13)11-6-5-9-3-1-2-4-10(9)16(11)20/h1-4,7-8,11H,5-6H2

InChI Key

GTIAAPJHNJSATQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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